2-(2-Oxoazepan-1-yl)acetamide
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Overview
Description
2-(2-Oxoazepan-1-yl)acetamide is a chemical compound that belongs to the class of azepane derivatives Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazepan-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction proceeds through the formation of an intermediate, which undergoes thermal cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-Oxoazepan-1-yl)acetic acid, while reduction can produce 2-(2-Hydroxyazepan-1-yl)acetamide.
Scientific Research Applications
2-(2-Oxoazepan-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-(2-Oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: This compound has a five-membered ring instead of a seven-membered ring.
2-(2-Oxopiperidin-1-yl)acetamide: This compound has a six-membered ring.
Uniqueness
2-(2-Oxoazepan-1-yl)acetamide is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five- and six-membered counterparts. The larger ring size can influence the compound’s flexibility, binding affinity, and overall reactivity .
Properties
CAS No. |
88948-34-9 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2-oxoazepan-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)6-10-5-3-1-2-4-8(10)12/h1-6H2,(H2,9,11) |
InChI Key |
GINVVVBYRCSQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N |
Origin of Product |
United States |
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